(6Z)-6-({3-CHLORO-4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({3-CHLORO-4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
The synthesis of (6Z)-6-({3-CHLORO-4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core and subsequent functionalization. The synthetic routes often employ cycloaddition reactions, which are known for their efficiency in constructing complex polycyclic compounds . Industrial production methods may involve the use of ionic liquids to facilitate the preparation of intermediates .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations under ambient conditions . Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6Z)-6-({3-CHLORO-4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, including its interactions with specific molecular targets and pathways . Additionally, its unique structure makes it a candidate for studies in material science and industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar compounds to (6Z)-6-({3-CHLORO-4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include dichloroanilines and tert-butyl carbamate . These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
(6Z)-6-[[3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4S/c1-13-5-6-14(2)19(9-13)32-7-8-33-21-18(25)11-16(12-20(21)31-4)10-17-22(26)29-24(27-23(17)30)34-15(3)28-29/h5-6,9-12,26H,7-8H2,1-4H3/b17-10-,26-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHACSHDZISSI-BWBREFNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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